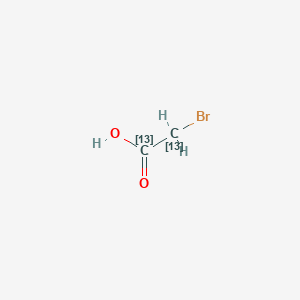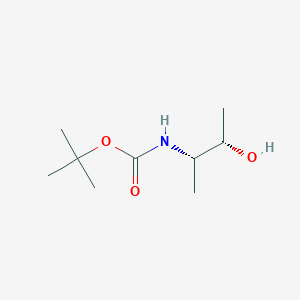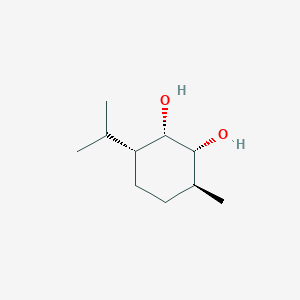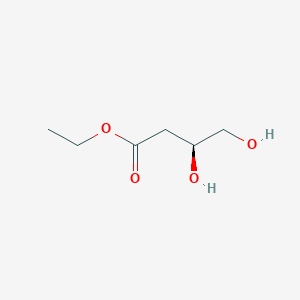
棕榈油酸
描述
It is a rare component of fats and is commonly found in the glycerides of human adipose tissue . Palmitoleic acid is biosynthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . It is present in all tissues but is generally found in higher concentrations in the liver . This fatty acid is known for its anti-inflammatory properties and its role in improving insulin sensitivity in liver and skeletal muscles .
科学研究应用
Palmitoleic acid has a wide range of scientific research applications:
Medicine: It has been studied for its potential in improving insulin sensitivity, reducing inflammation, and promoting cardiovascular health It is also used in wound healing formulations due to its anti-inflammatory properties.
Industry: Palmitoleic acid is used in the cosmetic industry to improve skin hydration and elasticity.
作用机制
Target of Action
Palmitoleic acid, a monounsaturated fatty acid, primarily targets adipose tissue and liver cells . It plays a crucial role in the synthesis and breakdown of triglycerides, which are a type of fat stored in adipose tissue and used as a source of energy . It also acts as a signaling molecule, influencing various metabolic processes in the body .
Mode of Action
Palmitoleic acid is synthesized from palmitic acid by the action of the enzyme stearoyl-CoA desaturase-1 . It is known to improve insulin sensitivity in liver and skeletal muscles, and has anti-inflammatory properties . Many of the effects of palmitoleic acid are due to its activation of PPAR-alpha .
Biochemical Pathways
Palmitoleic acid is involved in several biochemical pathways. It is synthesized in the body through the process of fatty acid biosynthesis . It is produced from a precursor fatty acid called palmitic acid, which is a saturated fatty acid with a 16-carbon chain . The conversion of palmitic acid to palmitoleic acid is catalyzed by the enzyme delta-9 desaturase .
Pharmacokinetics
It is known that palmitoleic acid is present in all tissues but is found in higher concentrations in the liver . It is also known that it can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids .
Result of Action
The action of palmitoleic acid results in several beneficial effects. It has been shown to increase lipolysis, fatty acid oxidation, and ATP content in white adipocytes . It also improves insulin sensitivity, beta cell function, and glucose tolerance . High levels of this fatty acid can also indicate various metabolic imbalances or health concerns .
Action Environment
The action of palmitoleic acid can be influenced by various environmental factors. For example, the presence of other fatty acids, the nutritional status of the individual, and the individual’s energy expenditure can all affect the action of palmitoleic acid . Furthermore, the effects of palmitoleic acid can be influenced by the presence of certain diseases, such as obesity and diabetes .
生化分析
Biochemical Properties
Palmitoleic acid is synthesized in the body through the process of fatty acid biosynthesis . It is produced from a precursor fatty acid called palmitic acid, which is a saturated fatty acid with a 16-carbon chain . Experimental studies suggest that palmitoleic acid may act as an adipocyte-derived lipid hormone (or ‘lipokine’) to regulate systemic metabolism .
Cellular Effects
Circulating palmitoleic acid is an independent determinant of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . High palmitoleic acid concentrations prevent the decrease in insulin sensitivity associated with excess palmitate .
Molecular Mechanism
Palmitoleic acid exerts its effects at the molecular level by interacting with various biomolecules. It has been shown to suppress hepatic steatosis and improve insulin sensitivity . This suggests that palmitoleic acid may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of palmitoleic acid on cellular function have been observed over time in laboratory settings. For instance, a positive independent relationship was observed between changes in palmitoleic acid and insulin sensitivity over time .
Dosage Effects in Animal Models
The effects of palmitoleic acid vary with different dosages in animal models. While specific dosage effects are not mentioned in the references, it is known that palmitoleic acid has beneficial effects on metabolic disorders .
Metabolic Pathways
Palmitoleic acid is involved in various metabolic pathways. It is produced from palmitic acid through the process of fatty acid biosynthesis . The specific enzymes or cofactors it interacts with are not mentioned in the references.
Transport and Distribution
Given its role in systemic metabolism, it can be inferred that it is likely transported and distributed in a manner that allows it to interact with various cells and tissues .
Subcellular Localization
Given its role in systemic metabolism and its interaction with various biomolecules, it can be inferred that it is likely localized in areas of the cell where these interactions occur .
准备方法
Synthetic Routes and Reaction Conditions: Palmitoleic acid can be enriched from natural sources such as sea buckthorn pulp oil through a combination of two-step solvent crystallization and molecular distillation . The process involves converting sea buckthorn pulp oil to its corresponding mixed fatty acids, followed by primary and secondary crystallization using methanol at specific temperatures and ratios . The final purification is achieved through molecular distillation at an optimal temperature of 100°C .
Industrial Production Methods: Industrial production of palmitoleic acid often involves the extraction from natural sources like macadamia oil and sea buckthorn oil, which contain high concentrations of this fatty acid . The extracted oil undergoes processes such as solvent crystallization and molecular distillation to obtain a concentrated form of palmitoleic acid .
化学反应分析
Types of Reactions: Palmitoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Halogenation reactions can occur with reagents like bromine, leading to the formation of dibromo derivatives.
Major Products Formed:
Oxidation: Epoxides and diols
Reduction: Palmitic acid
Substitution: Dibromo derivatives
相似化合物的比较
Palmitic Acid: A saturated fatty acid with a similar carbon chain length but without the double bond present in palmitoleic acid.
Sapienic Acid: An omega-10 monounsaturated fatty acid with a similar structure but with the double bond located at the tenth carbon from the carboxyl end.
Uniqueness of Palmitoleic Acid: Palmitoleic acid is unique due to its omega-7 configuration, which gives it distinct properties and functions compared to other fatty acids . Its role in improving insulin sensitivity and reducing inflammation sets it apart from other similar compounds .
属性
CAS 编号 |
373-49-9 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC 名称 |
hexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |
InChI 键 |
SECPZKHBENQXJG-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
手性 SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O |
规范 SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
外观 |
Unit:100 mgSolvent:nonePurity:99%Physical liquid |
熔点 |
-0.1 °C |
Key on ui other cas no. |
373-49-9 2091-29-4 |
物理描述 |
Liquid, Other Solid; Liquid |
Pictograms |
Irritant |
同义词 |
(9Z)-9-Hexadecenoic Acid; (Z)-9-Hexadecenoic Acid; (Z)-Hexadec-9-enoic Acid; 9-Hexadecenoic Acid; 9-cis-Hexadecenoic Acid; 9Z-Hexadecenoic Acid; C16:1; Oleopalmitic Acid; Zoomeric Acid; cis-9-Hexadecenoic Acid; cis-Palmitoleic Acid; cis-Δ9-Hexadeceno |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)









![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
